![molecular formula C20H18N2O4S B2416459 (Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941916-67-2](/img/structure/B2416459.png)

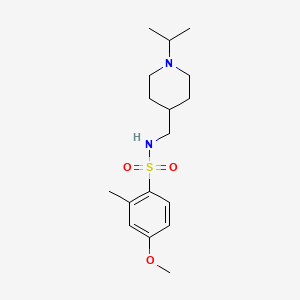

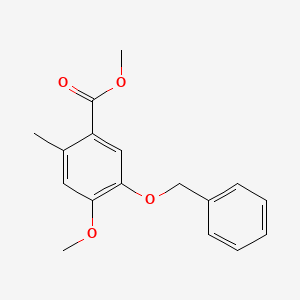

(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were designed and synthesized by reacting 3-amino-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide with p-substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of these compounds was confirmed by FTIR and NMR (1H and 13C) .

Chemical Reactions Analysis

The Vilsmeier–Haack reaction of 2a-e, which yielded 2-Amino-4- (4’-aryl)-1, 3-thiazole-5-carboxaldehydes (4a-e) in the presence of sodium dodecyl sulphate (SDS), yielded intermediates 3a-e .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of "(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate"

Green Synthesis Methodology

One study focused on a green synthesis approach, utilizing ionic liquid media to synthesize related thiazol-2(3H)-imine derivatives efficiently. This approach highlighted the use of a recyclable green solvent, offering a simplified work-up procedure without the need for further purification of the product. The research emphasized the importance of reaction parameters such as solvent type, temperature, and time, identifying optimal conditions for the synthesis process (Shahvelayati et al., 2017).

Antimicrobial Activity

Another study explored the synthesis of imino-4-methoxyphenol thiazole derived Schiff bases and their antimicrobial properties. The synthesized compounds were tested against specific bacterial and fungal species, showing moderate activity. Notably, the microbial growth inhibition by one of the compounds was significantly higher than the other, highlighting the potential for antimicrobial applications (Vinusha et al., 2015).

Benzothiazole Natural Products Synthesis

A study detailed the biomimetic oxidative route to synthesize benzothiazole cores of natural products, demonstrating the potential of these compounds in the field of natural product synthesis and their relevance in various biological contexts (Blunt et al., 2015).

Wirkmechanismus

The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues. These designed compounds could be considered to act as antagonists against the target enzyme UDP-N-acetylmuramate/l-alanine ligase .

Eigenschaften

IUPAC Name |

methyl 2-(4-methoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-4-11-22-16-10-7-14(19(24)26-3)12-17(16)27-20(22)21-18(23)13-5-8-15(25-2)9-6-13/h4-10,12H,1,11H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBCGAGBRVEIOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2416381.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)

![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)

![ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)

![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)

![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)